![molecular formula C9H7BrN2O2 B170033 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 195986-74-4](/img/structure/B170033.png)
7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
説明
7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a brominated derivative of the 1,4-benzodiazepine scaffold, characterized by a seven-membered diazepine ring fused to a benzene moiety. Its molecular formula is C₁₀H₉BrN₂O₂, and it is identified by CAS numbers 195986-74-4 (primary) and 78756-36-2 (for a 4-methyl variant) . This compound is primarily utilized as a building block in organic and pharmaceutical synthesis due to its reactive bromine substituent, which facilitates further functionalization . Commercial suppliers report purities of 95–97%, though availability varies, with some vendors discontinuing production .
特性
IUPAC Name |
7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLHJODGGBYWLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377763 | |
Record name | 7-Bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195986-74-4 | |
Record name | 7-Bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Reaction Conditions and Optimization
-
Solvent System : Chloroform or acetonitrile is preferred for their ability to dissolve both the substrate and NBS while minimizing side reactions.
-
Temperature : Reactions are conducted at 0–25°C to prevent over-bromination or decomposition of the diazepine ring.
-
Molar Ratios : A 1:1 molar ratio of substrate to NBS achieves optimal mono-bromination at the 7-position, as higher ratios lead to di-substituted byproducts.
Example Procedure :
-
Dissolve 3,4-dihydro-1H-benzo[e]diazepine-2,5-dione (10.0 g, 54.6 mmol) in anhydrous chloroform (200 mL).
-
Add NBS (9.7 g, 54.6 mmol) portion-wise under nitrogen at 0°C.
-
Stir the mixture for 12 hours at room temperature.
-
Quench with aqueous sodium thiosulfate, extract with dichloromethane, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield 7-bromo derivative (68% yield).
Alkylation and Subsequent Functionalization
Post-bromination functionalization often involves alkylation to introduce substituents at the nitrogen atoms of the diazepine ring. This step enhances the compound’s pharmacological profile or facilitates further derivatization.
Key Alkylation Strategies
-
Base-Mediated Alkylation : Using aminoethyl chlorides in the presence of triethylamine (TEA) or sodium hydride (NaH) selectively alkylates the amide nitrogen without disrupting the bromine substituent.
-
Solvent Compatibility : Tetrahydrofuran (THF) or dimethylformamide (DMF) ensures high solubility of reagents and substrates.
Case Study :
A 46.2 mmol batch of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione was treated with 2-chloroethylamine hydrochloride (1.2 equiv) and NaH (2.5 equiv) in THF at 0°C. After 6 hours, the product was isolated in 72% yield, demonstrating the efficiency of this approach.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling Reactions
Recent advances utilize Suzuki-Miyaura cross-coupling to introduce bromine post-ring formation. This method avoids direct handling of brominating agents but requires pre-functionalized boronic esters.
Reductive Amination Pathways
While less common, reductive amination of keto intermediates offers a route to diversify the diazepine scaffold before bromination. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 achieves selective reduction.
Industrial-Scale Production Considerations
Scaling laboratory synthesis to industrial production necessitates optimization for cost, safety, and yield:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Type | Batch flask | Continuous flow reactor |
Temperature Control | Ice baths | Jacketed reactors |
Purification | Column chromatography | Crystallization |
Yield | 60–70% | 85–90% |
Key Improvements :
-
Continuous Flow Systems : Enhance heat transfer and reduce reaction times.
-
Solvent Recycling : Acetonitrile recovery via distillation lowers environmental impact.
Comparative Analysis of Synthetic Methods
Method | Advantages | Disadvantages | Yield (%) |
---|---|---|---|
NBS Bromination | High selectivity, mild conditions | Requires toxic solvents | 68 |
Suzuki Coupling | Avoids brominating agents | Requires pre-functionalized boronates | 55 |
Reductive Amination | Diversifies scaffold early | Multi-step, lower overall yield | 48 |
化学反応の分析
Types of Reactions
7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can be performed using oxidizing agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products
Substitution: Formation of various substituted benzodiazepines.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized benzodiazepine derivatives.
科学的研究の応用
7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, it may interact with other pathways involved in neurotransmission and cellular signaling .
類似化合物との比較
Structural Modifications and Substituent Effects
The compound’s structural analogs differ in substituent type, position, and ring system, leading to variations in physicochemical properties and biological activity. Key analogs include:
Key Observations:
- Ring System : Replacement of the diazepine ring with an oxazepine (oxygen-containing) ring in 7-Bromo-3-phenyl-1,4-benzoxazepin-5(4H)-one correlates with reported tranquillizing effects, suggesting ring heteroatoms influence CNS activity .
Physicochemical Properties and Availability
- Purity : Commercial samples range from 95% (BLD Pharm) to 97% (CymitQuimica) .
- Availability : Discontinued by CymitQuimica but listed as "Typically In Stock" by other suppliers (e.g., ABCL-India) in 0.5–1g batches .
- Synthesis : The Patent Office document () outlines general methods for benzo[b][1,4]diazepine-2,4-dione synthesis, though bromination steps for the target compound remain unspecified .
生物活性
Overview
7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CAS Number: 195986-74-4) is a brominated derivative of the benzodiazepine class of compounds, which are widely recognized for their diverse biological activities. This compound exhibits potential sedative, anxiolytic, and anticonvulsant properties, making it a subject of interest in pharmacological research.
- Molecular Formula: C9H7BrN2O2
- Molecular Weight: 255.07 g/mol
- IUPAC Name: this compound
The biological activity of this compound primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances GABA's inhibitory effects, leading to sedative and anxiolytic outcomes. Additionally, it may influence other neurotransmission pathways and cellular signaling mechanisms.
1. Sedative and Anxiolytic Effects
Research indicates that compounds within the benzodiazepine class can significantly reduce anxiety levels and promote sedation. The bromination in this compound may enhance its affinity for GABA receptors compared to non-brominated analogs.
2. Anticonvulsant Properties
Benzodiazepines are commonly used as anticonvulsants. Preliminary studies suggest that this compound may exhibit similar efficacy in controlling seizure activity.
3. Antimicrobial Activity
Emerging research has pointed towards the antimicrobial properties of this compound. Its structure may allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies and Experimental Data
Synthesis and Derivatives
The synthesis of this compound typically involves bromination processes using reagents such as bromine or N-bromosuccinimide (NBS). The resulting compound serves as a precursor for generating various derivatives that may possess enhanced biological activities.
Comparison with Related Compounds
Compound | Structure | Biological Activity |
---|---|---|
3,4-Dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | No bromine substitution | Baseline activity; less potent than brominated derivatives |
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | Methyl instead of bromo substitution | Moderate sedative effects; lower GABA affinity |
Q & A
Basic: What are the key considerations for optimizing the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione to maximize yield and purity?
Methodological Answer:
Optimization requires systematic evaluation of reaction parameters. Use orthogonal experimental design to test variables like solvent polarity (e.g., dioxane for crystallization ), temperature (e.g., reflux vs. room temperature), and catalyst loading. For purity, employ chromatographic techniques (e.g., silica gel column) and monitor by HPLC. Evidence from fluorous synthesis of benzodiazepine-dione libraries suggests combinatorial approaches to explore substituent effects . Post-synthesis, recrystallization from dioxane (yield: 97%) is effective for purification .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites (e.g., bromine at C7). Simulations using software like COMSOL Multiphysics® enable analysis of transition states and activation energies. For example, coupling AI-driven models with experimental data (e.g., NMR δ values ) validates predictions. Recent advancements in "smart laboratories" integrate real-time computational adjustments to refine reaction pathways .
Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H NMR (200 MHz, DMSO-d6): Assign aromatic (δ 7.2–7.9 ppm) and NH protons (δ 10.0 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, 1660 cm⁻¹) and NH (3200 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Validate molecular weight (m/z 315, 317 [M⁺]) and fragmentation patterns .
Cross-reference with X-ray crystallography (e.g., benzodiazepine derivatives ) resolves ambiguities.
Advanced: How should researchers resolve discrepancies between theoretical and experimental spectroscopic data?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational dynamics. For NMR, use deuterated solvents (e.g., DMSO-d6) and compare with calculated shifts via software like ACD/Labs. If IR bands deviate, consider hydrogen bonding or polymorphism. Crystallographic data (e.g., dihydro-1,5-benzodiazepine derivatives ) provide ground-truth structural validation. For MS, high-resolution instruments (HRMS) improve accuracy.
Advanced: What catalytic systems enhance regioselectivity in functionalizing the benzodiazepinedione core?
Methodological Answer:
Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) and organocatalysts (e.g., chiral amines) improve regioselectivity. Asymmetric catalysis (e.g., enantioselective hydrogenation ) is critical for stereochemical control. Combinatorial libraries synthesized via fluorous techniques demonstrate the efficacy of iterative catalyst screening. Note that bromine at C7 directs electrophilic substitution to para positions, influencing regioselectivity .
Methodological: How can factorial design be applied to study solvent/temperature effects on synthesis?
Methodological Answer:
A 2^k factorial design tests variables (solvent, temperature, catalyst) at two levels (e.g., polar vs. non-polar solvents, 25°C vs. 80°C). For example, use dioxane (polar aprotic) vs. toluene (non-polar) to assess solubility. Analyze main effects and interactions via regression models . Evidence from chemical engineering design frameworks (CRDC subclass RDF2050112) supports integrating process simulation tools .
Advanced: What strategies elucidate stereochemical outcomes in reactions involving this compound?
Methodological Answer:
Combine X-ray crystallography (e.g., dihydro-1,5-benzodiazepine structures ) with computational chirality analysis (e.g., DFT-optimized geometries). Chiral HPLC or circular dichroism (CD) verifies enantiomeric excess. For dynamic systems, variable-temperature NMR tracks conformational changes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。